molecular formula C15H21N3O5S B2906675 N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-hydroxypropyl)ethanediamide CAS No. 899980-13-3

N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-hydroxypropyl)ethanediamide

Cat. No.: B2906675
CAS No.: 899980-13-3
M. Wt: 355.41
InChI Key: ZLTDVJYQDVGTOK-UHFFFAOYSA-N
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Description

N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is used extensively in organic synthesis, drug development, and material science, contributing to advancements in multiple scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide typically involves the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with 3-hydroxypropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the presence of a catalyst such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxamides with various functional groups.

Scientific Research Applications

N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide is unique compared to other similar compounds due to its distinct chemical structure and properties. Some similar compounds include:

    N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-phenylpropyl)oxamide: Differing by the substitution of a phenyl group instead of a hydroxypropyl group.

    N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylpropyl)oxamide: Differing by the substitution of a methyl group instead of a hydroxypropyl group.

These similar compounds may share some properties but differ in their specific applications and reactivity due to the variations in their chemical structures.

Properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c19-10-3-8-16-14(20)15(21)17-12-4-6-13(7-5-12)18-9-1-2-11-24(18,22)23/h4-7,19H,1-3,8-11H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTDVJYQDVGTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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